molecular formula C16H9ClO B12504372 4-Chloronaphtho[2,3-b]benzofuran

4-Chloronaphtho[2,3-b]benzofuran

Cat. No.: B12504372
M. Wt: 252.69 g/mol
InChI Key: VSOFDLVTWVMGCL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

One of the synthetic routes for preparing 4-Chloronaphtho[2,3-b]benzofuran involves the reaction of 2-bromo-3-methoxynaphthalene with 3-chloro-2-fluorophenylboronic acid in a mixture of 1,4-dioxane and water . The reaction is typically carried out under conditions that promote the formation of the desired benzofuran structure.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the compound can be synthesized on a larger scale using similar synthetic routes as those used in laboratory settings. The scalability of the reaction conditions and the availability of starting materials are crucial factors in industrial production.

Chemical Reactions Analysis

Types of Reactions

4-Chloronaphtho[2,3-b]benzofuran can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroxy derivatives.

Scientific Research Applications

4-Chloronaphtho[2,3-b]benzofuran has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Chloronaphtho[2,3-b]benzofuran involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, thereby modulating their activity. For example, benzofuran derivatives have been shown to exhibit antimicrobial activity by targeting bacterial enzymes and disrupting their function .

Comparison with Similar Compounds

Similar Compounds

    Naphtho[2,3-b]benzofuran: Lacks the chlorine atom, which may affect its reactivity and biological activity.

    4-Bromonaphtho[2,3-b]benzofuran: Similar structure but with a bromine atom instead of chlorine, leading to different chemical properties.

    4-Methylnaphtho[2,3-b]benzofuran: Contains a methyl group instead of chlorine, which can influence its chemical behavior.

Uniqueness

4-Chloronaphtho[2,3-b]benzofuran is unique due to the presence of the chlorine atom, which can significantly impact its reactivity and potential applications. The chlorine atom can participate in various substitution reactions, making the compound versatile for synthetic modifications.

Properties

Molecular Formula

C16H9ClO

Molecular Weight

252.69 g/mol

IUPAC Name

4-chloronaphtho[2,3-b][1]benzofuran

InChI

InChI=1S/C16H9ClO/c17-14-7-3-6-12-13-8-10-4-1-2-5-11(10)9-15(13)18-16(12)14/h1-9H

InChI Key

VSOFDLVTWVMGCL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C3C(=CC2=C1)C4=C(O3)C(=CC=C4)Cl

Origin of Product

United States

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